molecular formula C9H7N3O2 B112618 3-Nitroquinolin-4-amine CAS No. 42606-33-7

3-Nitroquinolin-4-amine

Cat. No. B112618
CAS RN: 42606-33-7
M. Wt: 189.17 g/mol
InChI Key: SKPRPEJLFKCOAB-UHFFFAOYSA-N
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Patent
US09326978B2

Procedure details

Compound 7 was prepared as described elsewhere [Van Galen, P. J. M. et. al. (1991) ibid.]. In brief, ammonia gas was passed, while stirring, through a solution of 3-nitro-4-chloroquinoline 6 (7.0 g, 30 mmol) in toluene (95 ml) and propanol (15 ml) till the product was formed. During the course of the reaction, the temperature was gradually raised till 70° C. After cooling, the solid was separated by filtration and washed successfully with toluene/2-propanol (70:30), ether and cold water until Cl− could no longer be detected. The solid was filtered off and dried at 80° C. Yield: 6.1 g (95%). Mp.: 255-257° C. 1H NMR (DMSO-d6): δ 7.50-7.66 (m, 1H, Ar); 7.81-7.92 (m, 2H, Ar); 8.59 (d, 1H, J=8.0 Hz, Ar); 9.03 (broad s, 2H, NH2); 9.18 (s, 1H, Ar)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[N+:2]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1Cl)=[CH:12][CH:11]=[CH:10][CH:9]=2)([O-:4])=[O:3]>C1(C)C=CC=CC=1.C(O)CC>[N+:2]([C:5]1[CH:6]=[N:7][C:8]2[C:13]([C:14]=1[NH2:1])=[CH:12][CH:11]=[CH:10][CH:9]=2)([O-:4])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1Cl
Name
Quantity
95 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
During the course of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
WASH
Type
WASH
Details
washed successfully with toluene/2-propanol (70:30), ether and cold water until Cl−
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 80° C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.